molecular formula C15H14 B14653266 1,3-Dimethyl-9H-fluorene CAS No. 42931-65-7

1,3-Dimethyl-9H-fluorene

Cat. No.: B14653266
CAS No.: 42931-65-7
M. Wt: 194.27 g/mol
InChI Key: RCINAJBUFKRKGR-UHFFFAOYSA-N
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Description

1,3-Dimethyl-9H-fluorene (C₁₅H₁₄, MW 194.27 g/mol) is a polycyclic aromatic hydrocarbon (PAH) derivative with methyl groups at the 1- and 3-positions of the fluorene backbone. Fluorene derivatives are widely studied for their optoelectronic properties, structural rigidity, and applications in organic semiconductors, light-emitting diodes (OLEDs), and pharmaceuticals. The methyl substituents in this compound influence its electronic structure, solubility, and intermolecular interactions compared to unsubstituted fluorene (C₁₃H₁₀, MW 166.22 g/mol) .

Properties

CAS No.

42931-65-7

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

1,3-dimethyl-9H-fluorene

InChI

InChI=1S/C15H14/c1-10-7-11(2)14-9-12-5-3-4-6-13(12)15(14)8-10/h3-8H,9H2,1-2H3

InChI Key

RCINAJBUFKRKGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CC3=CC=CC=C3C2=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-9H-fluorene can be synthesized through several methods. One common approach involves the methylation of fluorene using dimethyl carbonate as a methylating agent in the presence of an alkaline substance. The reaction is typically carried out in an organic solvent system at a controlled temperature .

Industrial Production Methods

Industrial production of this compound often involves the bromination of fluorene followed by methylation. For instance, fluorene can be brominated using dibromohydantoin, followed by methylation with iodomethane in the presence of potassium hydroxide .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorenone, substituted fluorenes, and various fluorenyl derivatives .

Scientific Research Applications

1,3-Dimethyl-9H-fluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-9H-fluorene involves its interaction with molecular targets through its aromatic structure. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence various molecular pathways, leading to its observed effects .

Comparison with Similar Compounds

1,3-Dimethyl-9H-fluorene vs. 2,3-Dimethyl-9H-fluorene

This compound vs. 3-Methyl-9H-fluorene

  • Key Differences : 3-Methyl-9H-fluorene (CAS 2523-39-9) has a single methyl group at the 3-position. The additional methyl at the 1-position in this compound increases molecular symmetry and may elevate melting points due to improved crystal packing .

Bridge-Substituted Derivatives

This compound vs. 9,9-Dimethyl-9H-fluorene

  • Structural Impact : 9,9-Dimethyl-9H-fluorene (CAS 4569-45-3) has methyl groups on the bridgehead carbons, disrupting the planar structure of fluorene and reducing π-orbital overlap. In contrast, this compound retains planarity, favoring electronic conjugation .
  • Electronic Properties : 9,9-Dimethyl derivatives show blue-shifted absorption spectra due to steric distortion, whereas this compound maintains conjugation, making it more suitable for optoelectronic applications .

Functional Group Variations

This compound vs. 3,6-Dimethoxy-9H-fluorene

  • Substituent Effects : 3,6-Dimethoxy-9H-fluorene (CAS 96617-41-3) introduces electron-donating methoxy groups, enhancing solubility in polar solvents and red-shifting absorption spectra. In contrast, methyl groups in this compound are weakly electron-donating, favoring hydrophobic interactions .

Physicochemical Properties

Property This compound 9,9-Dimethyl-9H-fluorene 3-Methyl-9H-fluorene 3,6-Dimethoxy-9H-fluorene
Molecular Formula C₁₅H₁₄ C₁₅H₁₄ C₁₄H₁₂ C₁₅H₁₄O₂
Molecular Weight (g/mol) 194.27 194.27 180.25 226.27
Melting Point (°C) ~120–130 (estimated) Not reported Not reported Not reported
Solubility Low in water; soluble in organic solvents (e.g., THF, DCM) Similar to 1,3-dimethyl Similar to 1,3-dimethyl Higher in polar solvents (e.g., MeOH)

Notes:

  • Estimated melting points for this compound are based on symmetry comparisons with 9H-fluoren-9-one (mp 82–83°C) .
  • Solubility trends reflect substituent polarity: methoxy > methyl > hydrogen .

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